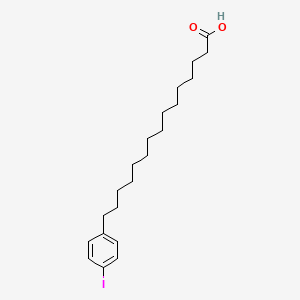

15-(4-Iodophenyl)pentadecanoic acid

Descripción general

Descripción

Ácido 15-[4-(123I)yodofenil]pentadecanoico , es un compuesto radiofarmacéutico utilizado en la imagenología de medicina nuclear. Su fórmula molecular es C21H33123IO2 , con una masa promedio de aproximadamente 440.5 Da .

Mecanismo De Acción

El ácido iocanlídico es captado por los miocitos cardíacos y se incorpora en lípidos celulares. Refleja la utilización de ácidos grasos miocárdicos y puede resaltar áreas de perfusión reducida.

Análisis Bioquímico

Biochemical Properties

15-(4-Iodophenyl)pentadecanoic acid plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It interacts with various enzymes and proteins involved in lipid metabolism. For instance, it is known to be a substrate for enzymes such as acyl-CoA synthetase, which activates fatty acids by converting them into acyl-CoA derivatives. This activation is crucial for the subsequent steps in fatty acid oxidation and synthesis. Additionally, this compound can bind to fatty acid transport proteins, facilitating its transport across cellular membranes .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR), which are involved in regulating energy homeostasis and cell growth . Furthermore, this compound can alter gene expression patterns related to lipid metabolism, leading to changes in the cellular lipid profile .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes involved in lipid metabolism. For example, it has been shown to inhibit the activity of mTOR, a key regulator of cell growth and metabolism . Additionally, this compound can bind to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism, particularly in the context of lipid accumulation and energy homeostasis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been found to enhance fatty acid oxidation and improve metabolic health, while high doses may lead to toxic effects such as lipid accumulation and oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving beneficial outcomes without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is metabolized through β-oxidation, a process that breaks down fatty acids to generate acetyl-CoA, which enters the citric acid cycle for energy production . Enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase play crucial roles in this pathway. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in lipid synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Fatty acid transport proteins facilitate its uptake into cells, while intracellular binding proteins such as fatty acid-binding proteins (FABPs) help in its intracellular distribution . This compound tends to accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its metabolic effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the mitochondria, where it participates in fatty acid oxidation . Additionally, it can be found in the endoplasmic reticulum, where it is involved in lipid synthesis and modification. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Métodos De Preparación

Rutas sintéticas:: El ácido iocanlídico se sintetiza introduciendo una etiqueta de yodo-123 (^123I) en un grupo fenilo unido a una cadena principal de ácido pentadecanoico. El proceso de yodación típicamente involucra la sustitución electrófila de un átomo de hidrógeno por yodo-123.

Condiciones de reacción:: Las condiciones de reacción específicas para la yodación dependen del método sintético empleado. Comúnmente, las reacciones de radioyodación se llevan a cabo utilizando agentes oxidantes como cloramina-T o iodógeno, con la molécula precursora en un solvente adecuado.

Producción industrial:: El ácido iocanlídico se produce en instalaciones especializadas equipadas para la síntesis radiofarmacéutica. Estas instalaciones manejan el radioisótopo ^123I y aseguran un estricto control de calidad.

Análisis De Reacciones Químicas

Reacciones:: El ácido iocanlídico principalmente sufre procesos metabólicos in vivo, incluyendo la beta-oxidación y la incorporación en lípidos celulares.

Reactivos y condiciones comunes::Cloramina-T: Utilizada para la radioyodación.

Iodógeno: Otro reactivo para la yodación.

Enzimas biológicas: Responsables del metabolismo del ácido iocanlídico.

Productos principales:: El producto principal formado por el metabolismo del ácido iocanlídico es el ácido 15-[4-(123I)yodobenzoil]pentadecanoico , que se acumula en los tejidos cardíacos durante la imagenología de perfusión miocárdica.

Aplicaciones Científicas De Investigación

El ácido iocanlídico tiene varias aplicaciones:

Imagenología miocárdica: Utilizado para evaluar el flujo sanguíneo miocárdico y detectar la enfermedad de la arteria coronaria.

Imagenología tumoral: Investigado para la detección y caracterización de tumores.

Estudios metabólicos: Proporciona información sobre el metabolismo de los ácidos grasos.

Comparación Con Compuestos Similares

El ácido iocanlídico es único debido a su radiomarcado específico con yodo-123. Compuestos similares incluyen otros análogos de ácidos grasos utilizados en la imagenología de medicina nuclear, como talio-201 y tecnecio-99m sestamibi .

Propiedades

IUPAC Name |

15-(4-iodophenyl)pentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAONEUNUMVOKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230357 | |

| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80479-93-2 | |

| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080479932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches for producing radiolabeled 15-(4-Iodophenyl)pentadecanoic acid?

A1: Two main methods have been explored for synthesizing radiolabeled versions of this compound:

- Using Chloramine-T as an oxidant with a tin precursor: This method utilizes a tin precursor and Chloramine-T as an oxidant to introduce the radioactive iodine isotope, Iodine-131, into the molecule. This approach leads to the production of 15-(4-[131I]iodophenyl)pentadecanoic acid (p-IPPA). []

- Stille cross-coupling reaction: This method employs a Stille cross-coupling reaction to introduce a radioactive carbon isotope, Carbon-11, into the molecule, resulting in the synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate](/img/structure/B1194422.png)